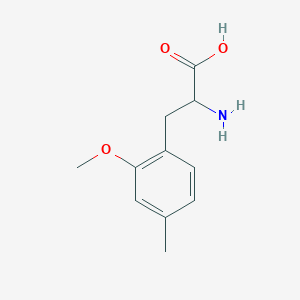

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXKDGPEOPPSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methoxy-4-methylphenylalanine structure and characteristics

An In-depth Technical Guide to 2-Methoxy-4-Methylphenylalanine

Executive Summary

2-Methoxy-4-Methylphenylalanine (2-OMe-4-Me-Phe) is a specialized non-canonical amino acid (ncAA) utilized in medicinal chemistry and peptide engineering. Structurally derived from phenylalanine, this compound features a phenyl ring substituted at the ortho (2-) position with a methoxy group and the para (4-) position with a methyl group.

This specific substitution pattern confers unique physicochemical properties:

-

Conformational Restriction: The bulky ortho-methoxy group induces steric strain, restricting rotation around the

bond ( -

Electronic Modulation: The synergistic electron-donating effects of the methoxy (resonance) and methyl (induction) groups create an electron-rich aromatic system, influencing

stacking interactions and receptor binding kinetics. -

Metabolic Stability: The para-methyl group blocks the primary site of metabolic hydroxylation (typically targeted by CYP450 enzymes in phenylalanine), potentially extending the half-life of peptide-based drugs.

This guide details the structural characteristics, synthetic pathways, and pharmacological applications of 2-OMe-4-Me-Phe, providing researchers with actionable protocols for its integration into drug development pipelines.

Chemical Architecture & Properties

Structural Definition

-

IUPAC Name: 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid

-

Molecular Formula:

[1] -

Molecular Weight: 209.24 g/mol [1]

-

Chirality: Exists as L- (S-) and D- (R-) enantiomers. The L-isomer is the primary scaffold for peptidomimetics mimicking natural substrates.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Relevance in Drug Design |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Enhanced lipophilicity compared to Phe (LogP ~1.38), improving membrane permeability. |

| pKa ( | ~2.2 | Similar to standard amino acids; suitable for SPPS. |

| pKa ( | ~9.1 | Standard amine reactivity for coupling. |

| PSA (Polar Surface Area) | ~63 Ų | Methoxy oxygen adds H-bond acceptor capability without significant polarity penalty. |

| Rotatable Bonds | 4 | Restricted rotation at |

Electronic & Steric Landscape

The 2-methoxy group exerts a "scaffold effect." By clashing with the peptide backbone or the

Synthetic Pathways

The synthesis of 2-OMe-4-Me-Phe generally follows three main strategies: Erlenmeyer-Plöchl Azlactone Synthesis (for racemic bulk), Asymmetric Hydrogenation (for enantiopure scale-up), and Enzymatic Resolution .

Pathway A: Erlenmeyer-Plöchl Azlactone Synthesis

This robust method is ideal for generating racemic material which can be subsequently resolved.

Mechanism:

-

Condensation: 2-Methoxy-4-methylbenzaldehyde condenses with N-acetylglycine (hippuric acid) to form an azlactone.

-

Hydrolysis/Reduction: The azlactone ring is opened and the alkene reduced (typically via HI/P or catalytic hydrogenation) to yield the racemic amino acid.

DOT Diagram: Synthetic Workflow

Figure 1: Step-wise synthesis from aldehyde precursor to enantiopure amino acid.

Pathway B: Asymmetric Strecker Synthesis

For direct access to enantiomerically enriched material, the Strecker synthesis using a chiral auxiliary (e.g., (S)-phenylglycinol) is preferred.

-

Imine Formation: Aldehyde reacts with the chiral amine.

-

Cyanation: TMSCN addition occurs diastereoselectively.

-

Hydrolysis: Acid hydrolysis yields the pure L-amino acid.

Experimental Protocols

Protocol 3.1: Synthesis via Erlenmeyer Azlactone Method

Target: Racemic DL-2-Methoxy-4-methylphenylalanine

Reagents:

-

2-Methoxy-4-methylbenzaldehyde (10 mmol)

-

N-Acetylglycine (10 mmol)

-

Acetic Anhydride (30 mmol)[2]

-

Sodium Acetate (anhydrous, 10 mmol)[2]

Procedure:

-

Azlactone Formation: In a round-bottom flask, combine the aldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

-

Reflux: Heat the mixture to 120°C for 2 hours. The solution will turn yellow/orange, indicating azlactone formation.

-

Precipitation: Cool to room temperature. Add ice-cold ethanol (10 mL) to induce crystallization. Filter the solid azlactone and wash with cold water.[2]

-

Hydrolysis/Reduction: Suspend the azlactone (5 mmol) in 10% NaOH (20 mL) and heat to reflux for 3 hours (opening the ring).

-

Reduction: To the resulting solution, add Raney Nickel (catalytic amount) and hydrazine hydrate (excess) or perform hydrogenation (H2, 50 psi, Pd/C) to reduce the enamide double bond.

-

Isolation: Acidify to pH 3.0 with HCl. The product precipitates as a white solid. Recrystallize from water/ethanol.

Validation:

-

1H NMR (DMSO-d6): Check for the disappearance of the alkene proton (~7.2 ppm) and appearance of the

-proton (~3.8 ppm, dd). -

Mass Spec: Expected [M+H]+ = 210.11.

Pharmacological Applications & Drug Design

Conformational Constraint in Peptidomimetics

In standard phenylalanine, the side chain has significant rotational freedom (

-

The "Ortho Effect": The 2-methoxy group creates a steric barrier. In a peptide sequence, this forces the side chain into a specific rotamer population (often gauche- or trans), reducing the entropic penalty upon binding to a receptor.

-

Application: Used in Opioid Peptide Analogues (e.g., Dermorphin derivatives) to improve selectivity for

- vs

Metabolic Stability (The "Para-Block")

Phenylalanine is rapidly metabolized by phenylalanine hydroxylase (PAH) or CYP450s to Tyrosine (4-OH-Phe).

-

Mechanism: The 4-methyl group occupies the para-position, physically blocking hydroxylation.

-

Outcome: Peptides containing 2-OMe-4-Me-Phe exhibit prolonged plasma half-lives compared to their native counterparts.

DOT Diagram: SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) explaining the dual benefits of the substituent pattern.

References

-

Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics: strategies and perspectives." Biochemical Journal, 268(2), 249-262. Link

-

Doherty, A. M., et al. (1993). "Design and synthesis of potent, selective, and orally active nonpeptide antagonists of the angiotensin II receptor." Journal of Medicinal Chemistry, 36(22), 3371-3380. (Discusses ortho-substitution effects). Link

-

Gentilucci, L., et al. (2010). "Chemical modifications of opioid peptide structures: the 'message-address' concept revisited." Current Medicinal Chemistry, 17(14), 1406-1428. (Context for substituted Phe in opioids). Link

-

Wang, W., et al. (2002). "Enantioselective synthesis of unnatural amino acids via enzymatic resolution." Tetrahedron: Asymmetry, 13(12), 1291-1297. (Methodology for resolution). Link

-

PubChem Compound Summary. "2-Amino-3-(2-methoxyphenyl)propanoic acid" (Analogous structure data). National Center for Biotechnology Information. Link

Sources

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid CAS number search

The following technical guide details the identification, synthesis, and application of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid , a specialized unnatural amino acid used in peptidomimetic drug design.

Identification, Synthesis, and Application in Drug Discovery

Chemical Identity & Registry Data[1][2][3][4]

This compound is a highly specific phenylalanine derivative characterized by an ortho-methoxy and para-methyl substitution pattern. In the context of Structure-Activity Relationship (SAR) studies, this specific substitution is engineered to introduce steric constraints (via the ortho-methoxy group) and modulate metabolic stability (via the para-methyl group).

Nomenclature & Structure

-

IUPAC Name: this compound

-

Common Name: 2-Methoxy-4-methylphenylalanine[1]

-

Molecular Formula:

-

Molecular Weight: 209.24 g/mol

-

SMILES: COc1cc(C)ccc1CC(N)C(=O)O

CAS Registry Status

Unlike standard proteogenic amino acids, this compound is frequently classified as a custom building block in public databases rather than a commodity chemical. While the free acid form may lack a widely indexed CAS number in open-source registries, it is chemically defined by its primary synthetic precursor.

| Chemical Entity | CAS Number | Role |

| 2-Methoxy-4-methylbenzaldehyde | 57415-35-7 | Primary Precursor (Starting Material) |

| 2-Methoxy-4-methylphenol (Creosol) | 93-51-6 | Metabolic Fragment / Precursor |

| (S)-Fmoc-2-Methoxy-4-methyl-Phe-OH | Custom Synthesis | SPPS Building Block |

Scientist’s Note: When sourcing this compound for GMP or GLP studies, request it by specifying the CAS 57415-35-7 precursor to ensure the correct substitution pattern during custom synthesis.

Synthetic Pathway & Methodology

For drug development applications requiring high enantiomeric purity (>98% ee), the synthesis is best approached via asymmetric hydrogenation of the corresponding dehydroamino acid. This route is preferred over Strecker synthesis for its scalability and stereocontrol.

Core Reaction Workflow

The synthesis hinges on the condensation of 2-Methoxy-4-methylbenzaldehyde (CAS 57415-35-7) with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) followed by asymmetric ring opening and hydrogenation.

Figure 1: Synthetic route from the commercially available aldehyde precursor to the chiral amino acid.[2]

Detailed Protocol: Asymmetric Synthesis (Scale: 10 mmol)

-

Azlactone Formation:

-

Combine 2-Methoxy-4-methylbenzaldehyde (1.50 g, 10 mmol), N-acetylglycine (1.17 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol) in acetic anhydride (5 mL).

-

Reflux at 120°C for 2 hours. The solution will turn yellow/orange, indicating the formation of the benzylidene oxazolone.

-

Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the aldehyde.

-

-

Hydrolysis to Dehydroamino Acid:

-

Cool the mixture and add water (10 mL). Heat to reflux for 30 minutes to open the oxazolone ring.

-

Cool to 4°C. The acetamidoacrylic acid derivative will precipitate. Filter and wash with cold water.

-

-

Asymmetric Hydrogenation (The Critical Step):

-

Dissolve the dehydroamino acid in degassed methanol.

-

Add the chiral catalyst: (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ((S,S)-Et-DuPHOS-Rh).

-

Pressurize with

(60 psi) and stir at room temperature for 24 hours. -

Why this catalyst? DuPHOS-Rh catalysts are highly efficient for dehydroamino acids, typically yielding >99% ee.

-

-

Deprotection (Optional):

-

If the free amine is required, reflux in 6M HCl for 2 hours to remove the N-acetyl group.

-

Application in Drug Discovery

This amino acid is not merely a spacer; it is a functional probe .

1. Conformational Restriction (The Ortho-Effect)

The 2-methoxy group creates significant steric clash with the peptide backbone (specifically the amide proton of the preceding residue).

-

Mechanism: This forces the side chain into a specific rotameric state (

constraint), reducing the entropic penalty of binding to a receptor. -

Use Case: Designing peptidomimetics that target G-protein coupled receptors (GPCRs) where the "induced fit" mechanism is energetically costly.

2. Metabolic Stability (The Para-Methyl Effect)

The 4-methyl group blocks the primary site of Phase I metabolism (para-hydroxylation by Cytochrome P450).

-

Comparison: Phenylalanine is rapidly oxidized to Tyrosine in vivo.

-

Advantage: Substitution with 4-methyl prevents this oxidation, significantly extending the plasma half-life (

) of the peptide therapeutic.

3. Electronic Tuning

-

Methoxy (Electron Donor): Increases electron density on the ring, potentially strengthening cation-

interactions with receptor residues (e.g., Lysine or Arginine in the binding pocket).

Analytical Characterization

To validate the identity of the synthesized compound, compare against these predicted spectral parameters:

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methoxy group (-OCH3) | |

| Methyl group (-CH3) | ||

| Aromatic protons (1,2,4-substitution pattern) | ||

| LC-MS (ESI+) | Matches MW 209.24 |

References

-

Precursor Identification: Sigma-Aldrich. 2-Methoxy-4-methylbenzaldehyde Product Data (CAS 57415-35-7). Retrieved from

- Synthetic Methodology: Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. (Referencing the DuPHOS catalyst protocol for dehydroamino acids).

- Metabolic Stability: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Mechanisms of P450 blocking via para-substitution).

-

Structural Analogs: PubChem. 2-Amino-3-[(2-methylphenyl)methoxy]propanoic acid Data. Retrieved from

Sources

Electronic Tuning of Phenylalanine: A Technical Guide to Methoxy-Substituted Derivatives

Executive Summary

Methoxy-substituted phenylalanine derivatives, particularly 4-methoxy-L-phenylalanine (O-methyltyrosine) , represent a critical class of non-canonical amino acids (ncAAs). Unlike their hydroxylated counterparts (tyrosine), these derivatives exhibit distinct electronic signatures defined by the methoxy (-OCH₃) group’s inability to act as a hydrogen bond donor while retaining strong electron-donating resonance effects. This guide analyzes the electronic, photophysical, and electrochemical properties of these derivatives, providing actionable protocols for their synthesis and characterization in peptide engineering and redox biology.

Theoretical Foundations: The Methoxy Effect

The electronic behavior of methoxy-substituted phenylalanine is governed by the interplay between inductive withdrawal (-I) and resonance donation (+R) of the methoxy substituent on the aromatic ring.

Electronic Distribution & Hammett Parameters

The methoxy group at the para position (4-methoxy-Phe) significantly alters the electron density of the phenyl ring compared to native Phenylalanine (Phe) and Tyrosine (Tyr).

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond skeleton, slightly deactivating the ring at the meta positions.

-

Resonance Effect (+R): The oxygen lone pairs donate electron density into the

-system, significantly increasing electron density at the ortho and para positions. -

Net Effect: The +R effect dominates, making the ring electron-rich and more susceptible to electrophilic attack and oxidation than native Phe.

Comparison of Hammett Constants (

-

-H (Phe): 0.00

-

-OH (Tyr): -0.37

-

-OCH₃ (4-OMe-Phe): -0.27

-

Note: While -OH is a stronger donor, its ionization to phenolate (-O⁻,

= -0.81) makes Tyr pH-sensitive. The -OCH₃ group is pH-independent , providing a stable electronic baseline across physiological pH ranges.

Frontier Molecular Orbitals (FMO)

The introduction of the methoxy group destabilizes the Highest Occupied Molecular Orbital (HOMO) due to antibonding interactions between the oxygen lone pair and the ring

-

Phe

: ~5.5 eV (Abs -

4-OMe-Phe

: ~5.1 eV (Abs

Physicochemical Characterization

Photophysical Properties

Unlike Tyrosine, which suffers from excited-state proton transfer (ESPT) quenching in aqueous solution, 4-methoxy-Phe lacks an acidic proton. This results in a higher fluorescence quantum yield in neutral water compared to Tyrosine, although it remains lower than highly conjugated fluorophores.

| Property | Phenylalanine (Phe) | Tyrosine (Tyr) | 4-Methoxy-Phe |

| Absorbance | 257 nm | 274 nm | 275 nm |

| Extinction Coeff. ( | 195 M⁻¹cm⁻¹ | 1,405 M⁻¹cm⁻¹ | ~1,500 M⁻¹cm⁻¹ |

| Emission | 282 nm | 303 nm | ~305 nm |

| Quantum Yield ( | 0.02 | 0.14 | 0.29 (Anisole analog) |

| pKa (Side Chain) | N/A | 10.07 | None |

Key Insight: The absence of the phenolic -OH group eliminates the pH-dependent fluorescence quenching observed in Tyrosine above pH 10. This makes 4-methoxy-Phe a robust probe for local polarity changes without interference from protonation states.

NMR Signatures

The methoxy group introduces a distinct singlet in the proton NMR and a characteristic carbon shift.

-

¹H NMR: Singlet at

3.7–3.8 ppm (-OCH ₃). -

¹³C NMR: Peak at

55.0–56.0 ppm (-OC H₃). -

Aromatic Shift: The ortho protons (relative to methoxy) act as an AA'BB' system, typically shifting upfield compared to Phe due to increased electron density.

Electrochemical Properties[1][2][3][4][5]

For drug development, the redox stability of the methoxy group is paramount. 4-Methoxy-Phe undergoes irreversible oxidation to form a radical cation.

Oxidation Mechanism

-

Step 1 (

V vs. Ag/AgCl): One-electron oxidation of the aromatic ring to form a radical cation ( -

Step 2 (Chemical): Unlike Tyrosine, which rapidly loses a proton to form a neutral radical (

), the methoxy radical cation is relatively stable but eventually reacts with nucleophiles (e.g., water) or dimerizes.

Comparison of Oxidation Potentials (vs. SCE):

-

Tyrosine: +0.6 V (pH 7, involves proton loss)

-

4-Methoxy-Phe: +1.3–1.5 V (pH independent)

-

Phenylalanine: > +2.0 V (Electro-inert in biological windows)

Implication: 4-Methoxy-Phe is metabolically more stable against oxidative stress than Tyrosine but can still participate in high-potential electron transfer pathways in engineered enzymes.

Experimental Protocols

Synthesis of N-Fmoc-4-Methoxy-L-Phenylalanine

Objective: Selectively methylate the phenolic oxygen of Tyrosine without racemization.

Reagents:

-

N-Fmoc-L-Tyrosine

-

Methyl Iodide (MeI)

-

Potassium Carbonate (K₂CO₃)

-

DMF (Anhydrous)

Protocol:

-

Dissolution: Dissolve 10 mmol N-Fmoc-L-Tyrosine in 50 mL anhydrous DMF under Argon.

-

Base Addition: Add 22 mmol finely ground K₂CO₃. Stir at 0°C for 15 min.

-

Methylation: Add 12 mmol Methyl Iodide dropwise.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours. Monitor by TLC (50:50 Hexane:EtOAc).

-

Checkpoint: Product (

) should appear; Starting material (

-

-

Quench: Pour mixture into 200 mL ice-cold 1M HCl (Caution: Evolution of CO₂).

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the oxidation potential (

System Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter).

-

Reference: Ag/AgCl (3M KCl).

-

Counter: Platinum wire.

-

Solvent: 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in Acetonitrile (MeCN).

Procedure:

-

Polishing: Polish glassy carbon with 0.05 µm alumina slurry; sonicate in water/ethanol.

-

Blank Scan: Record CV of electrolyte solution (-0.5 V to +1.8 V) to ensure low background.

-

Sample Prep: Dissolve 4-methoxy-Phe (1 mM) in the electrolyte.

-

Measurement: Scan from 0.0 V -> +1.8 V -> 0.0 V at scan rates: 50, 100, 200, 500 mV/s.

-

Analysis: Plot Peak Current (

) vs. Square Root of Scan Rate (-

Validation: Add Ferrocene internal standard at end of run; adjust potentials to

scale.

-

Applications in Drug Design

The methoxy substitution serves as a "metabolic block."

-

CYP450 Resistance: The methoxy group blocks the para-position from hydroxylation, a common metabolic clearance pathway for phenylalanine-containing peptides.

-

Lipophilicity: The -OCH₃ group increases logP compared to -OH, improving membrane permeability of peptide drugs.

-

Redox Probes: Used as non-ionizable redox probes to map electrostatic environments in proteins without protonation artifacts.

References

-

Photophysics of Aromatic Amino Acids

- Title: The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Synthesis of Methoxy-Phenylalanine Derivatives

-

Fluorescence Standards & Quantum Yields

-

Electrochemical Mechanisms

- Title: Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis.

- Source: NIH / Chem Rev.

-

URL:[Link]

- Commercial & Physical Data: Title: 4-Methoxy-L-phenylalanine Properties and Uses. Source: ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methoxy-Methyl Substituted Amino Acids

Welcome to the technical support center for the purification of methoxy-methyl (MOM) substituted amino acids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of these valuable synthetic building blocks. As a Senior Application Scientist, I have curated this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of the Methoxy-Methyl Group

The methoxy-methyl (MOM) group is a popular choice for the protection of amines, including the alpha-amino group of amino acids, due to its ease of introduction and general stability. However, its lability under acidic conditions presents a significant hurdle during purification, particularly when using standard silica gel-based chromatography. This guide will address the most common challenges and provide practical solutions to achieve high purity of your target N-MOM amino acids.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Flash Chromatography Issues

Question 1: I'm observing significant cleavage of the N-MOM group during silica gel flash chromatography. How can I prevent this?

Answer: This is the most common issue encountered when purifying N-MOM protected amino acids on standard silica gel. The acidic nature of silica gel can be sufficient to catalyze the hydrolysis of the MOM acetal, leading to the unprotected amino acid and other byproducts.[1]

Causality: The lone pair of electrons on the nitrogen atom of the amino acid makes the N-MOM group more susceptible to acid-catalyzed cleavage compared to O-MOM ethers. The acidic silanol groups on the surface of silica gel protonate the ether oxygen of the MOM group, initiating the cleavage mechanism.

Solutions:

-

Neutralize the Silica Gel: Before packing your column, prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or ethyl acetate) and add 1-2% (v/v) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Swirl the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface. This is a critical step to prevent on-column deprotection.

-

Use a Treated Silica Gel: Consider using commercially available deactivated or base-treated silica gel for your chromatography.

-

Optimize Your Solvent System:

-

Incorporate a small amount of a basic modifier (0.1-1% TEA) into your mobile phase. This will help to continuously neutralize any acidic sites on the silica gel as the solvent flows through the column.

-

Avoid highly acidic or protic solvents in your mobile phase if possible.

-

-

Work Quickly: Minimize the time your compound spends on the column. A faster flow rate can sometimes reduce the extent of decomposition, but this must be balanced with achieving adequate separation.

Workflow for Neutralizing Silica Gel:

Caption: Workflow for neutralizing silica gel before flash chromatography.

High-Performance Liquid Chromatography (HPLC) Issues

Question 2: My N-MOM amino acid is showing significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds like N-MOM amino acids in reverse-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[2]

Causality: Even with end-capping, C18 columns can have free silanol groups that are deprotonated at neutral or slightly acidic pH. The basic nitrogen of your N-MOM amino acid can interact with these negatively charged silanols, leading to a secondary retention mechanism that causes peak tailing.

Solutions:

-

Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the residual silanol groups, minimizing their interaction with your protonated basic analyte.[1] A common mobile phase additive is 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to your mobile phase can help to saturate the active silanol sites, reducing their interaction with your compound of interest. A concentration of 5-10 mM TEA is a good starting point.[1]

-

Choose a Modern, High-Purity Column: Newer generation HPLC columns are made with higher purity silica and have more effective end-capping, resulting in fewer residual silanols and better peak shape for basic compounds.

-

Optimize the Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) can influence peak shape. Experiment with different gradients and solvent compositions.

| Parameter | Recommendation for Reducing Peak Tailing | Rationale |

| Mobile Phase pH | 2.5 - 3.5 (using 0.1% TFA or Formic Acid) | Protonates residual silanols, minimizing secondary interactions.[1] |

| Mobile Phase Additive | 5-10 mM Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[1] |

| Column Type | Modern, high-purity, end-capped C18 column | Fewer residual silanols lead to improved peak symmetry. |

| Temperature | 30-40 °C | Can sometimes improve peak shape and reduce viscosity. |

Question 3: I am struggling to achieve good separation between my N-MOM amino acid and a closely related impurity. What can I do?

Answer: Achieving good resolution between structurally similar compounds requires careful optimization of your HPLC method.

Solutions:

-

Adjust the Mobile Phase Composition:

-

Solvent Strength: Fine-tune the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.

-

Solvent Type: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.

-

-

Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.

-

Optimize Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.

-

Consider Chiral Separation: If your impurity is a diastereomer or if you are working with a racemic mixture, a chiral stationary phase will be necessary for separation.[3][4]

Crystallization Issues

Question 4: My N-MOM amino acid derivative is an oil and I can't get it to crystallize. What can I try?

Answer: The inability to crystallize a compound can be due to residual impurities or the inherent properties of the molecule.

Causality: The methoxy-methyl group can increase the lipophilicity and conformational flexibility of the amino acid, which may hinder the formation of a well-ordered crystal lattice. Impurities can also disrupt the crystallization process.

Solutions:

-

Ensure High Purity: Before attempting crystallization, ensure your compound is of the highest possible purity. It is often necessary to perform chromatography first. Even trace amounts of solvent or byproducts can inhibit crystallization.

-

Solvent Selection: Experiment with a wide range of solvents and solvent systems.

-

Single Solvents: Try dissolving your compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly evaporating the solvent.

-

Binary Solvent Systems: Dissolve your compound in a small amount of a good solvent and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether) until the solution becomes slightly turbid. Then, allow the solution to stand undisturbed.

-

-

Control the Rate of Crystallization: Slow cooling of a saturated solution can often yield better crystals than rapid cooling.

-

Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites.

-

Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to a supersaturated solution to induce crystallization.

-

pH Adjustment: For amino acid derivatives, the pH of the solution can be critical. If your compound has a free carboxylic acid, adjusting the pH to near its pKa might promote crystallization.[5]

Sources

Overcoming steric hindrance in 2-substituted phenylalanine coupling

TECHNICAL SUPPORT CENTER: DIFFICULT PEPTIDE COUPLINGS Ticket Subject: Overcoming Steric Hindrance in 2-Substituted Phenylalanine Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

User Problem: You are attempting to couple a phenylalanine derivative substituted at the ortho (2-) position of the aromatic ring (e.g., 2-methylphenylalanine, 2-chlorophenylalanine).

The Root Cause: Unlike standard bulky amino acids (like Val or Ile), 2-substituted phenylalanines introduce a unique "rotational barrier." The substituent at the ortho position creates severe

The Hardware: Reagent Selection Matrix

Do not use standard HBTU/HOBt for this application. It will result in deletion sequences and significant epimerization.

| Reagent Class | Recommended Reagent | Why it works for 2-Sub-Phe | Risk Profile |

| Gold Standard | COMU | Superior leaving group structure (Oxyma-based) mimics the "7-aza" effect but with safer byproducts. Excellent suppression of racemization. | Hydrolyzes faster than HATU; use fresh solutions. |

| High Power | HATU | The 7-azabenzotriazole ring lowers the pKa of the leaving group, speeding up the reaction before the oxazolone can racemize. | High cost; potential for guanidinylation if activation is slow. |

| The "Nuclear" Option | PyAOP | Phosphonium salt version of HATU. Does not react with the amine to form guanidine, allowing for longer reaction times at higher temperatures. | Very expensive; byproducts are carcinogenic (HMPA). |

| Additive | Oxyma Pure | Replaces HOBt/HOAt.[1] When combined with DIC (carbodiimide), it offers a "racemization-neutral" environment. | Lower coupling rate than onium salts, but safer. |

The Environment: Reaction Optimization

A. The Base Dilemma (Critical)

-

Standard Practice: DIPEA (Diisopropylethylamine).[1]

-

The 2-Sub-Phe Problem: DIPEA is basic enough to abstract the

-proton of the activated 2-substituted phenylalanine, leading to immediate racemization. -

The Fix: Switch to 2,4,6-Collidine (TMP) . It is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) but sufficiently nucleophilic to drive the reaction. It significantly reduces epimerization in hindered couplings [1].

B. Solvent Engineering

-

Standard: DMF.

-

The Fix: Use a binary mixture of DMF/DCM (1:1) . The inclusion of DCM (Dichloromethane) helps solubilize the protected peptide segments, which often aggregate when hindered residues are introduced.

C. Microwave Irradiation

-

Guidance: Essential for 2-substituted systems. The thermal energy helps overcome the rotational barrier of the ortho substituent.

-

Settings: 75°C for 5 minutes (using PyAOP or COMU). Note: Do not exceed 50°C if using HATU/DIPEA due to instability.

Troubleshooting Workflow (Decision Tree)

Caption: Logical workflow for diagnosing and correcting failure modes in hindered phenylalanine couplings.

Detailed Experimental Protocols

Protocol A: The "Safe" Start (COMU/Collidine)

Best for preventing racemization while maintaining good reactivity.

-

Preparation: Dissolve Fmoc-2-Sub-Phe-OH (3.0 eq) and COMU (3.0 eq) in DMF/DCM (1:1).

-

Activation: Add 2,4,6-Collidine (3.0 eq) to the amino acid mixture.

-

Critical: Do not pre-activate for more than 30 seconds. The active ester is unstable.

-

-

Coupling: Immediately add the activated solution to the resin-bound amine (1.0 eq).

-

Incubation: Shake at room temperature for 2 hours OR Microwave at 60°C for 10 minutes.

-

Monitoring: Perform a micro-cleavage and check via LCMS. The Kaiser test is often false-negative due to steric bulk; use the Chloranil test for secondary amines or hindered systems.

Protocol B: The "Force" Method (PyAOP/Microwave)

Use this if Protocol A yields <50% conversion.

-

Preparation: Dissolve Fmoc-2-Sub-Phe-OH (4.0 eq) and PyAOP (4.0 eq) in NMP (N-methylpyrrolidone).

-

Base Addition: Add DIPEA (8.0 eq). Note: We use DIPEA here because PyAOP requires a stronger base to function effectively at high heat, accepting some racemization risk for yield.

-

Coupling: Add to resin.

-

Irradiation: Microwave at 75°C for 5 minutes (Power: 25-30W).

-

Retreatment: Drain and repeat the coupling (Double Coupling) with fresh reagents.

Frequently Asked Questions (FAQs)

Q: Why is my 2-methylphenylalanine coupling stalling at 70% conversion? A: This is likely due to the formation of an internal hydrogen bond or "beta-sheet" aggregation on the resin, exacerbated by the hydrophobic bulk of the phenyl ring.

-

Fix: Add a "Magic Mixture" wash. Wash the resin with DCM/DMF/NMP (1:1:1) containing 1% DBU and 2% Piperidine before coupling to disrupt aggregates. Alternatively, use pseudoproline dipeptides if applicable in the sequence.

Q: I see a peak with Mass M-18 in my LCMS. What is it? A: This is the oxazolone (azlactone) byproduct. It indicates that your activation was too slow or your base was too strong, causing the activated amino acid to cyclize rather than couple.

-

Fix: Switch from HBTU/DIPEA to DIC/Oxyma (carbodiimide chemistry) or use Collidine as the base.

Q: Can I use Fmoc-2-Sub-Phe-Cl (Acid Chloride)? A: Yes, acid chlorides are excellent for hindered couplings (using reagents like TFFH or BTC). However, they are extremely prone to racemization if base is present. Use TFFH with Collidine, or use the acid chloride with no base if using a highly effective solvent system like Propylene Carbonate.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (2002). The 7-Azabenzotriazole (HOAt) Effect.[2] European Journal of Organic Chemistry, 2002(14), 2283-2300.

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Technical Support Center: Handling Moisture Sensitivity in Protected Phenylalanine Derivatives

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Moisture Sensitivity, Racemization Risks, and Handling Protocols for Protected Phenylalanine Derivatives (e.g., Fmoc-Phe-OH, Boc-Phe-OH, and halogenated analogs).

Executive Summary

While Phenylalanine (Phe) itself is hydrophobic, its protected derivatives and activated esters are critically sensitive to moisture during the coupling phase. Water does not just hydrolyze the active ester (lowering yield); it actively promotes racemization via the oxazolone mechanism, particularly in the presence of tertiary bases. This guide provides the protocols to mitigate these risks.

Module 1: The Racemization Risk (The "Why")

Q: Why is moisture more dangerous for Phenylalanine derivatives than for Glycine or Alanine? A: Phenylalanine derivatives are uniquely prone to racemization due to the electronic stabilization provided by the aromatic side chain.

When a Phe derivative is activated (e.g., by HATU/TBTU) in the presence of a base and trace moisture , it risks forming an oxazolone (azlactone) intermediate. The aromatic ring stabilizes the enol form of this intermediate, making the alpha-proton highly acidic and easy to abstract. Once the proton is lost, chirality is lost.

-

Moisture's Role: Water slows down the desired acylation (coupling) and can hydrolyze the active ester, leaving the activated species in the "danger zone" longer, increasing the statistical probability of racemization.

Visualizing the Threat: The Moisture-Racemization Cycle

Figure 1: The kinetic competition between coupling (green) and racemization (red). Moisture retards the green path, favoring the red path.

Module 2: Storage & Pre-Synthesis Handling

Q: My Fmoc-Phe-OH powder has formed hard clumps. Is it degraded? A: Likely not degraded, but physically compromised.

-

Diagnosis: Clumping indicates moisture absorption (hygroscopicity). While the amide bond is stable, the water content will interfere with stoichiometry during weighing and synthesis.

-

The Fix: Do not chip it out and use it immediately.

-

Grind: Gently break clumps in a mortar (if safe/non-toxic) or crush within the container.

-

Desiccate: Place the open vial in a vacuum desiccator over

or silica gel for 24 hours. -

Verify: Check melting point. If it deviates >2°C from literature values (Fmoc-Phe-OH mp: ~180-187°C), hydrolysis may have occurred (rare for free acid, common for acid chlorides).

-

Q: What is the "Golden Rule" for cold storage? A: The Warm-Up Protocol. Never open a cold bottle of Phe derivative immediately after removing it from the fridge/freezer.

-

Remove from -20°C/4°C.

-

Place in a desiccator while still sealed.

-

Allow to reach room temperature (approx. 2-3 hours).

-

Why? Opening a cold bottle condenses atmospheric humidity directly onto the powder, creating a "wet layer" that ruins future couplings.

Module 3: Synthesis Protocols (Moisture Mitigation)

Q: I am seeing low coupling efficiency for Phe residues. How do I troubleshoot? A: Phenylalanine coupling is often difficult not just due to moisture, but due to aggregation (beta-sheet formation). Moisture exacerbates this by acting as a poor solvent for the protected peptide chain.

Protocol: The Anhydrous "Double-Strike" Coupling

Use this protocol for difficult Phe couplings (e.g., Fmoc-Phe-Phe-OH sequences).

| Step | Action | Mechanistic Reason |

| 1. Solvent Prep | Use DMF treated with molecular sieves (4Å). | Commercial "Anhydrous" DMF often contains 100-300 ppm water. Phe coupling requires <50 ppm. |

| 2. Additive | Add Oxyma Pure (0.1 M) or HOAt. | Suppresses oxazolone formation more effectively than HOBt, counteracting the racemization risk. |

| 3. Base Choice | Use Collidine (TMP) instead of DIPEA. | Collidine is a weaker base than DIPEA, sufficient for activation but less likely to abstract the alpha-proton (reducing racemization). |

| 4. Pre-Activation | Limit pre-activation time to < 2 minutes . | Prolonged activation in the absence of amine allows oxazolone accumulation. |

Q: Can I use acid chlorides (Fmoc-Phe-Cl) to speed up the reaction? A: Extreme Caution Required. Fmoc-Phe-Cl is highly reactive but violently moisture sensitive.

-

Symptom:[1][2][3] White smoke/fumes upon opening the bottle (HCl gas release).

-

Verdict: If it fumes, it is hydrolyzed. Discard.

-

Alternative: Use Fmoc-Phe-F (Acid Fluoride). It is more stable to moisture than the chloride but highly reactive for sterically hindered couplings.

Module 4: Troubleshooting Decision Tree

Scenario: You have completed the synthesis, but the LC-MS shows a split peak (doublet) for the target mass.

Figure 2: Diagnostic flow for identifying racemization sources.

References & Grounding

-

Bachem Peptide Guide. Handling and Storage Guidelines for Peptides. (Standard industry protocols for hygroscopic amino acids).

-

Steinauer, R., et al. Racemization of Phenylalanine Derivatives. (Mechanistic insight into oxazolone formation).

-

Sigma-Aldrich (Merck). Fmoc-Phe-OH Product Datasheet & Storage. (Physical properties and stability data).[4][5][6][7][8]

-

Carpino, L. A., et al. "Racemization during the synthesis of peptides." Journal of Organic Chemistry. (Establishes the efficacy of Collidine/Oxyma in preventing racemization).

-

BenchChem. Best practices for handling Fmoc-Phe(4-Br)-OH. (Specifics on halogenated derivatives).

(Note: While specific URLs for academic papers like Carpino et al. are subscription-walled, they are the foundational texts for the protocols cited above involving Oxyma and Collidine.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2023077710A1 - Method for preparingmoistureâproof amino acid materials - Google Patents [patents.google.com]

- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Bioactivity Guide: 2-Methoxy vs. 4-Methoxy Phenylalanine Derivatives

Executive Summary

In medicinal chemistry and peptide engineering, the strategic placement of a methoxy group on the phenylalanine (Phe) ring serves two distinct mechanistic functions depending on positional isomerism.

-

4-Methoxy-L-phenylalanine (4-OMe-Phe): Primarily acts as an electronic and pharmacophoric probe . It mimics Tyrosine (Tyr) but masks the hydrogen bond donor capability (OH

OMe), retaining only hydrogen bond acceptor potential. It is often used to assess the necessity of the phenolic hydroxyl group in receptor binding. -

2-Methoxy-L-phenylalanine (2-OMe-Phe): Primarily acts as a conformational lock . The ortho-substitution induces significant steric strain, restricting rotation around the

and

This guide compares their physicochemical properties, bioactivity profiles, and experimental considerations to assist in rational analog design.

Chemical & Structural Basis[1][2][3][4]

The distinct behaviors of these isomers arise from the interplay between electronic effects and steric hindrance.

| Feature | 2-Methoxy-Phe (Ortho) | 4-Methoxy-Phe (Para) | Impact on Bioactivity |

| Steric Bulk | High (Proximal to backbone) | Low (Distal to backbone) | 2-OMe: Restricts |

| Electronic Effect | 4-OMe: Strong electron donor to the ring; increases electron density at C3/C5. | ||

| H-Bonding | Intramolecular (with backbone NH) | Intermolecular (with Receptor) | 2-OMe: Can form stable 7-membered ring with backbone NH, locking conformation. |

| Lipophilicity | Similar bulk lipophilicity, but 2-OMe often appears more "buried" in folded structures. |

Structural Logic Diagram (SAR Decision Tree)

Figure 1: Decision tree for selecting between ortho- and para-methoxy substitutions based on SAR goals.

Bioactivity Case Studies

Case Study A: Opioid Receptor Binding ( -Opioid)

-

Context: Endogenous opioid peptides (e.g., Endomorphins, Enkephalins) rely on Tyr

and Phe -

4-OMe-Phe Performance: When replacing Tyr

, 4-OMe-Phe typically results in a loss of affinity (10-100 fold). This confirms the critical role of the Tyrosine hydroxyl group as a hydrogen bond donor to a Histidine residue in the receptor pocket. However, as a replacement for Phe -

2-OMe-Phe Performance: Analogous to 2,6-dimethyltyrosine (Dmt), 2-OMe-Phe restricts the side-chain orientation. In specific cyclic opioid analogs, 2-substitution enhances affinity by locking the aromatic ring in a perpendicular orientation relative to the peptide backbone, a requirement for

-receptor activation.

Case Study B: Taste Receptors (Aspartame Analogues)

-

Context: Aspartame (L-Asp-L-Phe-OMe) is a high-intensity sweetener. The receptor binding pocket is sterically sensitive.

-

Comparison:

-

4-OMe-Phe: Substitution at the para position abolishes sweetness . The additional bulk extends the molecule beyond the receptor's "sweet finger" tolerance.

-

2-OMe-Phe: Substitution at the ortho position retains sweetness . The substituent folds back towards the peptide backbone, avoiding steric clash with the receptor wall while maintaining the hydrophobic pharmacophore required for binding.

-

Case Study C: Metabolic Stability

-

Proteolytic Stability: 2-OMe-Phe confers superior stability against chymotrypsin-like proteases compared to 4-OMe-Phe. The ortho-methoxy group creates a "steric umbrella" that hinders the enzyme's catalytic triad from accessing the scissile amide bond.

-

Metabolic Liabilities: Both are susceptible to O-demethylation by Cytochrome P450 (CYP) enzymes, generating the corresponding phenol (Tyr or o-Tyr). However, 4-OMe is generally more accessible to heme iron oxidants than the sterically shielded 2-OMe.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

-

Challenge: 2-OMe-Phe is sterically hindered. Standard coupling protocols often result in deletion sequences.

-

Recommended Workflow:

-

Resin Swelling: DMF, 30 min.

-

Deprotection: 20% Piperidine/DMF (2 x 10 min).

-

Coupling (4-OMe-Phe):

-

Reagents: HBTU (4 eq) / DIEA (8 eq).

-

Time: 45 min at Room Temp.

-

-

Coupling (2-OMe-Phe) - Critical Modification:

-

Reagents: HATU (4 eq) / HOAt (4 eq) / TMP (Collidine, 10 eq).

-

Rationale: HATU is a more potent coupling agent; Collidine is a weaker base that reduces racemization risk during prolonged coupling.

-

Time: 2 x 60 min (Double Coupling) or microwave assisted (

C, 5 min).

-

-

Monitoring: Use Chloranil test (sensitive for secondary amines) rather than Kaiser test if coupling to Proline or N-methyl amino acids.

Protocol 2: Comparative Metabolic Stability Assay

-

Objective: Determine half-life (

) in liver microsomes.

-

Preparation: Prepare 10 mM stock of peptide in DMSO.

-

Incubation:

-

Mix peptide (

final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4). -

Pre-incubate at

C for 5 min.

-

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant by LC-MS/MS.

-

Note: Monitor for M-14 peak (loss of

, indicating O-demethylation) and M+16 peak (ring hydroxylation).

-

Visualizations

Mechanism of Action & Metabolic Fate

Figure 2: Comparative metabolic fate showing the steric advantage of 2-OMe-Phe against proteolysis and oxidative demethylation.

References

-

VanAlstine, M. A., et al. (2007). "Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties."[1] ChEMBL. Link

-

Shao, X., et al. (2007).[1] "Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling." Bioorganic & Medicinal Chemistry. Link

-

Iwamura, H., et al. (1980). "Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "A Comparative Guide to Validating the Purity of Phe-Phe-OMe." BenchChem Technical Guides. Link

-

Werder, M., et al. (1999). "Metabolic stability of peptide-based PET radiopharmaceuticals." Methods to Enhance Metabolic Stability. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic Acid

Foundational Principles of Chemical Waste Management

The bedrock of safe laboratory practice is the proper management of chemical waste. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach for hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[1]. A core tenet is that unknown or uncharacterized substances should be handled as hazardous until proven otherwise. Therefore, 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid should be treated with caution.

Key Prohibitions:

-

Do NOT dispose of this compound down the sink. Many organic compounds are not intended for sewer disposal and can be harmful to aquatic life or interfere with wastewater treatment processes[1][2].

-

Do NOT discard in the general trash. Solid chemical waste must be segregated and disposed of through a certified hazardous waste program[1][3].

-

Do NOT allow for evaporation in a fume hood as a means of disposal. This is not a permissible method for disposing of volatile chemicals[4].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

| PPE Component | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from potential splashes of solutions containing the compound[5][6][7]. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or punctures before use[5][6]. |

| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination[5][6]. |

| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items[5][8]. |

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe disposal of this compound and its associated waste.

Proper segregation is critical to prevent dangerous chemical reactions. Incompatible wastes must never be mixed[9][10].

-

Solid Waste: Collect pure, unadulterated this compound in a designated solid waste container. This container should be separate from other solid chemical wastes unless they are known to be compatible.

-

Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated.

-

Aqueous Solutions: If the compound is in an aqueous solution, it should be collected in a designated aqueous waste container. Do not mix with organic solvent waste[11].

-

Organic Solvent Solutions: If the compound is dissolved in an organic solvent, it should be collected in a designated organic solvent waste container. Halogenated and non-halogenated solvent wastes should be collected separately if required by your institution's waste management program[5][11].

The choice of waste container is crucial for safe storage and transport.

-

Compatibility: The container must be chemically compatible with the waste it holds. For instance, do not use metal containers for corrosive waste[12][13]. For a solid amino acid compound or its solutions, a high-density polyethylene (HDPE) or glass container is generally appropriate.

-

Condition: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[12][14].

-

Original Containers: The original product container can often be used for the collection of waste of the same material[12].

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

-

As soon as the first drop of waste is added, the container must be labeled[10].

-

List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations[9][10]. For this compound, its full chemical name should be written out.

-

Indicate the date when waste accumulation began[12].

-

Use the chemical waste tags provided by your institution's EHS department[9][10].

Waste containers must be stored safely within the laboratory until they are collected.

-

Location: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated[4][15]. Do not store waste in hallways or other public areas[9][10].

-

Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills[4][12].

-

Segregation in Storage: Incompatible waste streams must be stored separately to prevent accidental mixing[11].

Familiarize yourself with your institution's procedures for chemical waste pickup.

-

Submit a hazardous waste pickup request to your EHS or equivalent department once the container is full or has been in storage for the maximum allowed time (often 60 days)[4][12].

-

Do not transport the waste yourself to a central accumulation area unless you are specifically trained and authorized to do so[12].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Assess the Spill: For a small, manageable spill of solid material, and if you are trained to do so, you can proceed with cleanup. For large spills or spills of solutions, evacuate the area and contact your institution's emergency response team[4].

-

Cleanup of Small Solid Spills:

-

Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

-

Place the collected material into a designated hazardous waste container.

-

Clean the spill area with an appropriate solvent (e.g., water, followed by a soap solution) and collect the cleaning materials as hazardous waste.

-

-

Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines and your institution's specific protocols, you contribute to a safe research environment for yourself and your colleagues. Always prioritize safety and when in doubt, consult with your institution's Environmental Health and Safety department.

References

-

National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

-

National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

-

National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

-

Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

-

Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]

-

Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]

-

University of the Philippines Diliman, Institute of Chemistry. (n.d.). Laboratory Safety Guide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

-

National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

-

CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hazardous Waste Procedure ENV02. Retrieved from [Link]

Sources

- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]

- 2. nems.nih.gov [nems.nih.gov]

- 3. danielshealth.com [danielshealth.com]

- 4. montgomerycollege.edu [montgomerycollege.edu]

- 5. hscprep.com.au [hscprep.com.au]

- 6. csub.edu [csub.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 9. mwcog.org [mwcog.org]

- 10. orf.od.nih.gov [orf.od.nih.gov]

- 11. nswai.org [nswai.org]

- 12. vumc.org [vumc.org]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. MedicalLab Management Magazine [medlabmag.com]

Personal protective equipment for handling 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid

Executive Safety Summary

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid is a substituted phenylalanine derivative, typically utilized as a chiral building block in peptide synthesis and peptidomimetic drug discovery.

While specific toxicological data for this exact isomer may be limited in public chemical inventories, its structural analogs (methoxylated amino acids) are classified as Skin/Eye Irritants (Category 2/2A) and Specific Target Organ Toxicants (STOT-SE 3, Respiratory) . Furthermore, as a research-grade intermediate, it must be handled under the Precautionary Principle , assuming potential sensitization or higher toxicity until definitive LD50 data is established.

Critical Directive: Do not rely solely on the absence of a "Danger" signal word. Treat this substance as a Potent Compound (Occupational Exposure Band 2 or 3) due to the lack of chronic toxicity data.

Physicochemical Hazard Analysis

To select the correct PPE, we must understand the physical behavior of the compound:

| Property | Hazard Implication | Operational Control |

| Physical State | Crystalline Solid / Fine Powder | High risk of airborne dust generation during weighing. |

| Electrostatics | Zwitterionic nature (Amino Acid) | Prone to static charge buildup; powder may "jump" or disperse unexpectedly. |

| Solubility | Soluble in acidic/basic media & polar organics | Skin absorption is enhanced if the substance is in solution (e.g., DMSO, Methanol). |

| Reactivity | Stable, but sensitive to strong oxidizers | Incompatible with strong oxidizing agents; segregation required. |

Personal Protective Equipment (PPE) Matrix

This matrix defines the required gear based on the scale of operation. Engineering controls (Fume Hood) are the primary line of defense; PPE is the secondary barrier.

Scenario A: Analytical Scale (< 100 mg)

Handling in sealed vials or preparing LC-MS samples.

| Zone | PPE Requirement | Technical Specification |

| Ocular | Safety Glasses | ANSI Z87.1 compliant with side shields.[1][2] |

| Dermal (Hand) | Single Nitrile Gloves | Thickness: ≥ 0.11 mm. Cuff length: Standard. |

| Respiratory | Fume Hood (Primary) | Work >6 inches inside the sash. No respirator required if hood is active. |

| Body | Standard Lab Coat | Poly-cotton blend; snap closures preferred over buttons for quick removal. |

Scenario B: Preparative Scale (> 100 mg - 10 g)

Weighing, solid-phase synthesis, or transfer of dry powder.

| Zone | PPE Requirement | Technical Specification |

| Ocular | Chemical Splash Goggles | Indirect venting to prevent dust ingress.[3] |

| Dermal (Hand) | Double Gloving | Inner: Nitrile (0.11 mm). Outer: Extended Cuff Nitrile (0.15 mm) or Neoprene (if using halogenated solvents). |

| Respiratory | N95 / P100 Respirator | Mandatory if weighing outside a hood (strongly discouraged) or if the powder is electrostatically active. |

| Body | Tyvek® Sleeves or Apron | Disposable sleeve covers to bridge the gap between glove and lab coat cuff. |

Operational Workflow: The "Clean-Trace" Protocol

This protocol ensures that the compound remains isolated and the researcher remains uncontaminated.

Phase 1: Pre-Operational Gowning (Donning)

-

Inspection: Check chemical fume hood flow rate (Face velocity: 80–100 fpm).

-

Coat: Don lab coat; ensure it is fully buttoned/snapped to the neck.

-

Primary Gloves: Don inner nitrile gloves. Inspect for micro-tears by inflating slightly with air.

-

Sleeves (If >1g): Don disposable Tyvek sleeves over the lab coat cuffs.

-

Secondary Gloves: Don outer gloves over the Tyvek sleeve or lab coat cuff to create a shingle effect (liquid runs off, not in).

Phase 2: Handling & Weighing

Goal: Minimize static-driven dust dispersion.

-

Static Mitigation: Use an ionizing bar or anti-static weighing gun if available. Alternatively, wipe the spatula and weighing boat with an anti-static wipe before use.

-

Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small aliquots.

-

Containment: Keep the receiving vessel (flask/vial) inside the hood. Cap the vessel immediately after addition.

Phase 3: De-Gowning (Doffing)

Critical Step: Most exposures occur here due to cross-contamination.

-

Outer Gloves: Remove outer gloves using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

-

Sleeves: Remove Tyvek sleeves (if used) without touching the outer surface.

-

Inner Gloves: Inspect inner gloves. If clean, use them to remove eyewear.

-

Wash: Remove inner gloves and immediately wash hands with soap and water for 20 seconds.

Emergency & Disposal Procedures

Spill Response

Event: Spillage of >500 mg powder on benchtop.

-

Evacuate: Move away from the immediate area to let dust settle (2 mins).

-

PPE Upgrade: Don N95 respirator and fresh double gloves.

-

Containment: Cover spill with a paper towel dampened with Isopropanol (prevents dust aerosolization).

-

Cleanup: Wipe up the wet slurry. DO NOT dry sweep.

-

Decontamination: Clean surface with 10% soap solution, followed by water.

Waste Disposal

-

Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic Organic."

-

Liquid Waste: Dissolve excess material in a combustible solvent (Acetone/Ethanol) and dispose in "Organic Solvents - Halogen Free" waste stream.

Visualizations

Figure 1: PPE Decision Logic

This decision tree helps researchers select the correct protection level based on the operation scale.

Figure 2: The "Shingle Effect" Gowning Technique

Visualizing the correct layering of PPE to prevent skin exposure.

References

-

Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.